molecular formula C6H7N3O2 B3380479 (E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid CAS No. 193538-37-3

(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid

Cat. No.: B3380479
CAS No.: 193538-37-3
M. Wt: 153.14 g/mol
InChI Key: KNHAVFFQYUHQRB-NSCUHMNNSA-N
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Description

(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid is a chemical building block designed for research and development, particularly in medicinal chemistry. Its structure incorporates two privileged motifs: the 1,2,3-triazole ring and the acrylic acid (or acrylate) functionality. The 1,2,3-triazole ring is a stable, aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere in drug design . This compound is intended for use as a synthetic intermediate to incorporate the 1-methyl-1,2,3-triazole-acrylic acid motif into larger, more complex molecules. The acrylic acid component allows for further functionalization, for instance, into amides, which are a common feature in many marketed drugs and bioactive compounds . Heteroaryl acrylic acids and their derivatives are recognized as a "medicinally favorable motif" found in various investigated therapeutic agents, including anticancer compounds and antibiotics . Researchers can utilize this compound to create novel molecules for screening against a variety of biological targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(1-methyltriazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h2-4H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHAVFFQYUHQRB-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key Observations:
  • However, bulkier substituents like dichlorophenyl (10j) improve BChE inhibition, suggesting a trade-off between steric effects and target selectivity .
  • Heterocycle Impact : Replacing triazole with pyrazole (as in ) reduces polarity and hydrogen-bonding capacity, which may lower enzymatic interaction but improve membrane permeability .
  • Biological Activity : The methyl-triazole motif in BRL-42715 demonstrates enhanced stability and inhibitory activity against β-lactamases, highlighting the pharmacophoric importance of this group .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Molecular Weight Solubility Crystal Packing Stability
Target Compound ~183.15 g/mol High in polar solvents (e.g., DMSO, ethanol) Likely planar due to conjugation; methyl group may disrupt π-stacking Stable under ambient conditions
3-Chlorocinnamic Acid ~182.59 g/mol Moderate in organic solvents Polymorphic (varies with halogen) Prone to photodegradation
5-(Difluoromethyl)-triazole-oxazole () ~231.14 g/mol Low in water, high in MeCN Fluorine enhances lipophilicity High thermal stability
Key Observations:
  • Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to halogenated analogs (e.g., 5-difluoromethyl in ) .
  • Crystal Engineering: Isostructurality studies () reveal that even minor substituent changes (e.g., Cl → F) can alter packing modes. The methyl group in the target compound may favor specific intermolecular interactions, such as C–H···O bonds, influencing crystallinity .

Biological Activity

(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid is a compound belonging to the triazole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a five-membered triazole ring with a methyl group at the 1-position and an acrylic acid moiety at the 3-position. The designation (E) indicates a trans configuration around the double bond in the acrylic acid portion. This structural arrangement contributes to its unique chemical properties and biological activities .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates binding to active sites of enzymes. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

1. Enzyme Inhibition

Research has shown that derivatives of triazoles exhibit significant inhibitory activities against key enzymes:

  • Acetylcholinesterase (AChE) : A study demonstrated that certain triazole derivatives exhibited noncompetitive inhibition against AChE, which is crucial for neurotransmission. Compound 10j showed strong inhibition with an IC50 value of 11.99 ± 0.53 µM .
  • Butyrylcholinesterase (BChE) : Compounds were also evaluated for their inhibitory effects on BChE, with some derivatives demonstrating competitive inhibition patterns .
Compound Target Enzyme IC50 Value (µM) Inhibition Type
10jBChE11.99 ± 0.53Mixed-type
10dAChENot specifiedNoncompetitive

2. Antioxidant Activity

The antioxidant capacity of triazole derivatives was assessed using various bioanalytical methods. The compounds showed significant antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) .

3. Antimicrobial Effects

Triazole derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains. The studies indicate that certain compounds exhibit potent antibacterial and antifungal activities, making them potential candidates for therapeutic applications .

Case Study 1: Anti-Alzheimer Activity

In a recent study focusing on anti-Alzheimer properties, several triazole-linked compounds were synthesized and evaluated for their inhibitory effects on cholinesterase enzymes. The results indicated that these compounds could potentially serve as therapeutic agents in treating Alzheimer's disease due to their ability to inhibit AChE and BChE effectively .

Case Study 2: Antioxidant and Antimicrobial Properties

Another investigation into the antioxidant and antimicrobial activities of triazole derivatives revealed that specific compounds not only inhibited cholinesterases but also exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal species .

Q & A

Basic: What are the common synthetic routes for (E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid?

Methodological Answer:
The synthesis typically involves two key steps:

Formation of the triazole ring : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1-methyl-1,2,3-triazole moiety. For example, react propargylamine derivatives with methyl azides in the presence of CuSO₄ and sodium ascorbate .

Acrylic acid conjugation : Introduce the acrylic acid group via a Knoevenagel condensation between the triazole-containing aldehyde and malonic acid under basic conditions (e.g., pyridine or NaOH in ethanol) .
Purification : Recrystallization from dimethylformamide (DMF) or ethanol yields pure crystals. Confirm regioselectivity using ¹H NMR and LC-MS .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the E-configuration and molecular geometry. Use SHELXL for refinement, with data collected on a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • NMR spectroscopy : Confirm proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the acrylic group and triazole protons at δ 7.8–8.2 ppm) .
  • FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1450 cm⁻¹) .

Advanced: How can supramolecular interactions in the crystal lattice be analyzed?

Methodological Answer:

  • Hydrogen bonding : Identify O–H···N and C–H···O interactions using Mercury software. For example, strong O1–H1···N1 hydrogen bonds (d = 2.61 Å) form chains along the [101] direction .
  • π-π stacking : Measure centroid distances (e.g., 3.43 Å between acrylic double bonds) using PLATON .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···H = 36.2%, O···H = 27.8%) via CrystalExplorer .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-verification : Compare SCXRD-derived bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Dynamic NMR : Resolve rotational barriers in flexible moieties (e.g., triazole-acrylic acid dihedral angles) at variable temperatures .
  • Mass spectrometry fragmentation patterns : Validate molecular ions (e.g., [M+H]+ at m/z 182.1) against theoretical isotopic distributions .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Solvent optimization : Use polar aprotic solvents (DMF, THF) for triazole formation (yields >75%) .
  • Catalyst screening : Test Lewis acids (ZnO, ZrCl₄) for acrylation steps to reduce side-product formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 100°C vs. 4 hours conventionally) .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to assess binding affinity to targets (e.g., enzymes like COX-2 or GABA-A receptors). Triazole-acrylic acid derivatives show potential as anti-inflammatory agents .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP = 1.2, BBB permeability) via SwissADME .
  • QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps) with observed bioactivity .

Advanced: What experimental designs address stability challenges in aqueous environments?

Methodological Answer:

  • pH-dependent stability studies : Monitor degradation via HPLC at pH 2–12. The compound is stable at pH 4–8 but hydrolyzes above pH 10 .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation (λmax = 270 nm) under accelerated conditions .
  • Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(1-Methyl-1,2,3-triazol-4-yl)acrylic acid

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